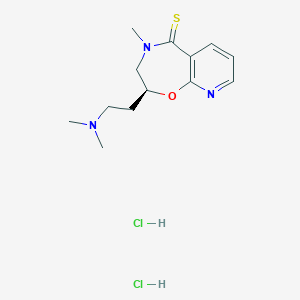
Rocastine dihydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rocastine dihydrochloride, (S)-, involves the reaction of 2-(2-(dimethylamino)ethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of rocastine dihydrochloride, (S)-, follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rocastine dihydrochloride, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Scientific Research Applications
Rocastine dihydrochloride, (S)-, has a wide range of applications in scientific research:
Mechanism of Action
Rocastine dihydrochloride, (S)-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents histamine from causing allergic symptoms such as itching, swelling, and vasodilation. The compound does not cross the blood-brain barrier, which accounts for its nonsedating properties .
Comparison with Similar Compounds
Terfenadine: Another nonsedating antihistamine with a similar mechanism of action but a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine that crosses the blood-brain barrier and causes drowsiness.
Chlorpheniramine: A sedating antihistamine with anticholinergic properties.
Uniqueness: Rocastine dihydrochloride, (S)-, is unique due to its rapid onset of action and lack of sedative effects. This makes it particularly useful for patients who need quick relief from allergic symptoms without experiencing drowsiness .
Properties
CAS No. |
104641-56-7 |
|---|---|
Molecular Formula |
C13H21Cl2N3OS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(2S)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m0../s1 |
InChI Key |
YMPCDUXVFUPMJD-XRIOVQLTSA-N |
Isomeric SMILES |
CN1C[C@@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















